molecular formula C13H12N4OS B2359661 N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1172347-47-5

N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2359661
CAS No.: 1172347-47-5
M. Wt: 272.33
InChI Key: MILRDUCBJALINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to an ethyl-pyrazole carboxamide. This structure places it within a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry research . Benzothiazole and pyrazole hybrids are frequently investigated as promising scaffolds for developing novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research . The primary research value of this compound lies in its potential mechanism of action as an inhibitor of key biological targets. Compounds with analogous structures have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) kinase, a well-validated target in cancer therapy . Molecular docking studies of similar thiazolyl-pyrazole derivatives suggest they can bind effectively to the active site of EGFR, which may lead to the induction of apoptosis in cancer cell lines . Furthermore, such hybrid molecules are also explored for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . Research into these mechanisms provides valuable insights for the development of new targeted therapies. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-2-17-6-5-10(16-17)13(18)15-9-3-4-12-11(7-9)14-8-19-12/h3-8H,2H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILRDUCBJALINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Benzo[d]thiazol-5-amine

The benzothiazole core is typically synthesized via cyclocondensation of substituted anilines with sulfur-containing reagents. A common approach involves:

  • Thiocyclization of 4-aminothiophenol derivatives : Treatment of 4-amino-3-mercaptobenzoic acid with thiourea in acidic media yields benzo[d]thiazol-5-amine. This method achieves yields of 65–78% under reflux conditions in ethanol.
  • Alternative route : 5-Nitrobenzo[d]thiazole is reduced using hydrogenation (Pd/C, H₂) or catalytic transfer hydrogenation (NH₄Cl, Fe) to produce the amine.

Synthesis of 1-Ethyl-1H-pyrazole-3-carboxylic Acid

The pyrazole moiety is constructed via cyclization or alkylation:

  • Knorr pyrazole synthesis : Reacting ethyl acetoacetate with hydrazine hydrate forms 1H-pyrazole-3-carboxylic acid, followed by N-ethylation using ethyl bromide in the presence of K₂CO₃ (DMF, 60°C, 12 h).
  • Direct alkylation : 1H-Pyrazole-3-carboxylic acid is treated with ethyl iodide and NaH in THF, yielding 1-ethyl-1H-pyrazole-3-carboxylic acid in 82% yield.

Carboxamide Coupling Strategies

Acid Chloride-Mediated Amidation

Activation of the pyrazole carboxylic acid as an acid chloride, followed by reaction with benzo[d]thiazol-5-amine:

  • Chlorination : 1-Ethyl-1H-pyrazole-3-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux to form the acid chloride.
  • Coupling : The acid chloride is reacted with benzo[d]thiazol-5-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. Yields range from 70–85%.

Coupling Reagent-Assisted Synthesis

Modern peptide coupling agents enhance efficiency and reduce side reactions:

  • HATU/DIPEA : A mixture of 1-ethyl-1H-pyrazole-3-carboxylic acid, HATU, and DIPEA in DMF is stirred at room temperature for 1 h. Benzo[d]thiazol-5-amine is added, and the reaction proceeds for 12 h, achieving 88–92% yield.
  • EDCI/HOBt : Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF facilitate amide bond formation at 0°C to room temperature (76–82% yield).

Oxidative Coupling (Metal-Free Approach)

A novel method employs oxidative coupling of the pyrazole aldehyde and benzothiazole amine:

  • Reagents : 1-Ethyl-1H-pyrazole-3-carbaldehyde is reacted with benzo[d]thiazol-5-amine in acetonitrile using NaOCl as an oxidant and FeSO₄·7H₂O as a catalyst. The reaction proceeds at 60°C for 6 h, yielding 68–74% product.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while DCM minimizes side reactions in acid chloride routes.
  • Elevated temperatures (60–80°C) accelerate coupling but may degrade heat-sensitive intermediates.

Catalytic Enhancements

  • Palladium catalysts : Pd(OAc)₂ in Suzuki-Miyaura cross-coupling modifies substituents on the benzothiazole ring post-synthesis.
  • Copper-mediated cyclization : CuI promotes C–N bond formation in pyrazole alkylation steps.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.25 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.98 (s, 1H, pyrazole-H), 4.32 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • LC-MS : m/z 301.1 [M+H]⁺.

Purity and Yield Comparison

Method Yield (%) Purity (HPLC)
Acid chloride 78 98.5
HATU/DIPEA 90 99.2
Oxidative coupling 71 97.8

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . It also inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Key Research Findings

  • Binding Interactions : Pyrazole-carboxamide derivatives often interact with transmembrane helices (e.g., GPR109A’s helices 5–7), similar to nicotinic acid, but with variable efficacy depending on substituents .
  • Synthetic Challenges : Carboxamide coupling methods (e.g., EDCI/HOBT in ) are critical for achieving high yields in analogues, though steric hindrance from bulky groups like benzo[d]thiazole may require optimization .

Biological Activity

N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered significant attention in recent research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a pyrazole structure, contributing to its unique chemical properties. The molecular formula is C12H12N4OSC_{12}H_{12}N_4OS, and it is characterized by moderate solubility in organic solvents, which influences its bioavailability and pharmacokinetics.

Target Interactions

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Antimicrobial Activity : The compound demonstrates efficacy against a range of pathogens, including bacteria and fungi.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Effect Mechanism
AntioxidantModerateScavenging free radicals
Anti-inflammatoryStrongInhibition of COX enzymes
AntimicrobialEffectiveDisruption of microbial cell walls
AntitumorPromisingInduction of apoptosis in cancer cells

Case Studies

  • Antitumor Activity : A study demonstrated that compounds similar to this compound inhibited the growth of various cancer cell lines, including breast and liver cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Effects : In vivo studies indicated that the compound significantly reduced edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin .
  • Antimicrobial Efficacy : The compound was tested against multiple bacterial strains (e.g., E. coli, Bacillus subtilis) and showed promising results, with inhibition rates surpassing those of conventional antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics. It is slightly soluble in water but more soluble in organic solvents, which may affect its therapeutic application.

Q & A

Basic Research Questions

What are the critical steps in synthesizing N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

Coupling of pyrazole and benzothiazole moieties : Use of coupling agents (e.g., EDC/HOBt) in solvents like dimethylformamide (DMF) at 0–5°C to minimize side reactions .

Functional group protection : Ethyl group introduction via nucleophilic substitution, requiring anhydrous conditions and catalysts like K2_2CO3_3 .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips :

  • Monitor reaction progress via TLC (Rf_f = 0.3–0.5 in ethyl acetate) .
  • Adjust solvent polarity (e.g., toluene for sterically hindered intermediates) to improve yield .

How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (δ 7.8–8.2 ppm for aromatic protons) and 13^{13}C NMR (δ 160–165 ppm for carboxamide carbonyl) to confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ at m/z 329.0925) to validate molecular formula .
  • X-ray crystallography : For unambiguous confirmation of spatial arrangement (e.g., dihedral angle between pyrazole and benzothiazole ≈ 45°) .

What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

  • In vitro cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to reference drugs (e.g., doxorubicin) .
  • Antimicrobial screening : Agar diffusion assays against E. coli and S. aureus (zone of inhibition ≥15 mm considered active) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM concentration) to assess anti-inflammatory potential .

Advanced Research Questions

How can computational methods guide SAR studies for derivatives of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities (∆G ≤ −8 kcal/mol) to target proteins (e.g., EGFR kinase) .
  • QSAR modeling : Correlate substituent effects (e.g., Hammett σ values for aryl groups) with bioactivity using partial least squares (PLS) regression .
  • ADMET prediction : SwissADME to optimize logP (target: 2–3) and bioavailability (Lipinski’s rule compliance) .

How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2_{1/2}) via LC-MS/MS to identify rapid metabolism issues .
  • Formulation optimization : Use PEGylated nanoparticles to enhance solubility and bioavailability in murine models .
  • Dose-response validation : Repeat assays with staggered dosing (e.g., 10–100 mg/kg) and include positive/negative controls .

What strategies improve regioselectivity during functionalization of the pyrazole ring?

Methodological Answer:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively substitute the C-4 position .
  • Protecting group strategies : Boc-protection of the carboxamide to prevent undesired N-alkylation .
  • Catalytic systems : Pd(OAc)2_2/Xantphos for Suzuki-Miyaura coupling of aryl boronic acids to pyrazole .

How can structural analogs address solubility limitations in aqueous assays?

Methodological Answer:

  • Polar substituents : Introduce sulfonate (-SO3_3H) or tertiary amine groups to enhance water solubility .
  • Prodrug design : Synthesize phosphate esters (hydrolyzed in vivo) to improve initial solubility .
  • Co-solvent systems : Use DMSO/PBS (1:9 v/v) for in vitro assays without precipitating the compound .

What statistical methods are recommended for analyzing dose-dependent toxicity data?

Methodological Answer:

  • Probit analysis : Calculate LD50_{50} values with 95% confidence intervals using nonlinear regression .
  • ANOVA with post-hoc tests : Compare toxicity across doses (e.g., Tukey’s HSD for pairwise comparisons) .
  • Benchmark dose modeling : Identify threshold doses for adverse effects using EPA BMDS software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.